molecular formula C26H20N2O B11528379 (3Z)-3-[(4-methylphenyl)imino]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(4-methylphenyl)imino]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11528379
M. Wt: 376.4 g/mol
InChI Key: SKCMVVXKXGNGLZ-UHFFFAOYSA-N
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Description

(3Z)-3-[(4-METHYLPHENYL)IMINO]-1-[(NAPHTHALEN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique structure combining an indole core with a naphthalene and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-METHYLPHENYL)IMINO]-1-[(NAPHTHALEN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzaldehyde with naphthylmethylamine to form an imine intermediate. This intermediate is then cyclized with an indole derivative under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-METHYLPHENYL)IMINO]-1-[(NAPHTHALEN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(3Z)-3-[(4-METHYLPHENYL)IMINO]-1-[(NAPHTHALEN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-METHYLPHENYL)IMINO]-1-[(NAPHTHALEN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-METHYLPHENYL)IMINO]-1-[(NAPHTHALEN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
  • N-[(4-METHYLPHENYL)IMINO]-1-[(NAPHTHALEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

(3Z)-3-[(4-METHYLPHENYL)IMINO]-1-[(NAPHTHALEN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the naphthalene and methylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H20N2O

Molecular Weight

376.4 g/mol

IUPAC Name

3-(4-methylphenyl)imino-1-(naphthalen-1-ylmethyl)indol-2-one

InChI

InChI=1S/C26H20N2O/c1-18-13-15-21(16-14-18)27-25-23-11-4-5-12-24(23)28(26(25)29)17-20-9-6-8-19-7-2-3-10-22(19)20/h2-16H,17H2,1H3

InChI Key

SKCMVVXKXGNGLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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